![molecular formula C22H36N2O3 B567519 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole CAS No. 1314801-34-7](/img/structure/B567519.png)
5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole is a chemical compound with the molecular formula C22H36N2O2S . It is a solid substance at room temperature and has a molecular weight of 392.61 . It is used in the synthesis of conjugated polymers .
Synthesis Analysis
The compound has been synthesized using Suzuki coupling reactions . In one study, a conjugated polymer, PBDTBO, was created using benzo[1,2-b:4,5-b′]dithiophene (BDT) and this compound (BO) units .Molecular Structure Analysis
The InChI code for the compound is 1S/C22H36N2O2S/c1-3-5-7-9-11-13-15-25-21-17-19-20(24-27-23-19)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 . This indicates the presence of octyloxy groups attached to the benzo[c][1,2,5]oxadiazole core.Chemical Reactions Analysis
The compound has been used in the synthesis of conjugated polymers . It has been incorporated into a binary active layer based on a wide-bandgap polymer of J71 and a low-bandgap acceptor of ITIC, resulting in ternary PSCs with the best PCE of 12.35% .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 392.61 and exhibits excellent solubility .Scientific Research Applications
Conjugated Polymers with Electron-Donor and Acceptor Units : A series of monomers including 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole were synthesized to create low-band-gap conjugated polymers. These polymers showed broad spectral absorptions and low band gaps, making them suitable for optoelectronic applications (Goker et al., 2015).
Electrochromic Devices : The electrochemical polymerization of monomers containing this compound indicated potential applications in electrochromic devices due to their influence on electronic properties (Goker et al., 2014).
Photovoltaic Cells : Polymers based on this compound demonstrated promising results in photovoltaic cells, with significant open-circuit voltage, short circuit current, and power conversion efficiency (Goker et al., 2016).
Low-Bandgap Copolymer for Solar Cells : A conjugated polymer containing this compound units exhibited a deep HOMO energy level and excellent solubility, leading to high power conversion efficiency in solar cells (Jiang et al., 2011).
Thiophene-Containing Polymers for Photovoltaic Applications : Polymers with different numbers of thiophene rings and this compound cores were synthesized, showing that the number of thiophene rings significantly affects the photovoltaic properties of the polymers (Do et al., 2013).
Anthracene-Based Polymers for Solar Cells : Anthracene-based polymers with this compound exhibited deep HOMO levels and enhanced electron withdrawing properties, making them suitable for solar cell applications (Kim et al., 2016).
Biosensor Development : A biosensor based on a conducting copolymer containing this compound was developed for the detection of anti-dementia drugs, showing low detection limits and good agreement with HPLC/DAD technique (Turan et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5,6-dioctoxy-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O3/c1-3-5-7-9-11-13-15-25-21-17-19-20(24-27-23-19)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHGFOJOMOBBKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC2=NON=C2C=C1OCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857044 |
Source


|
| Record name | 5,6-Bis(octyloxy)-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314801-34-7 |
Source


|
| Record name | 5,6-Bis(octyloxy)-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

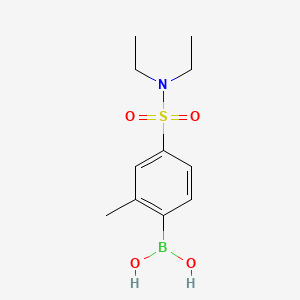



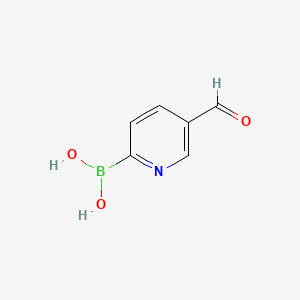
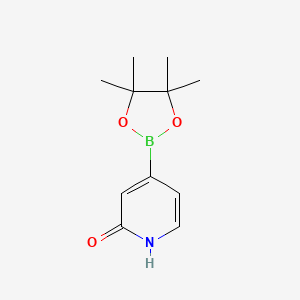

![2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B567448.png)


![2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B567455.png)
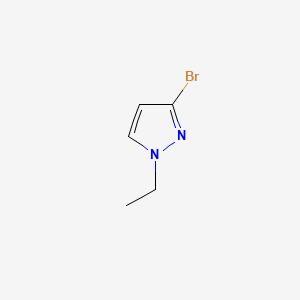
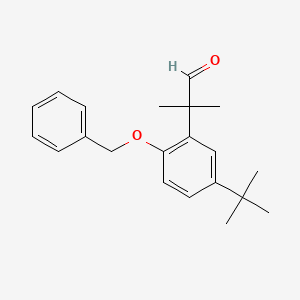
![6-Bromo-5-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B567459.png)